molecular formula C23H42O4Si B15093590 ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate CAS No. 192573-34-5

ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate

Cat. No.: B15093590
CAS No.: 192573-34-5
M. Wt: 410.7 g/mol
InChI Key: JIDFJCOUEMLAMM-XVUKPCEWSA-N
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Description

Ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate is a complex organic compound It features a variety of functional groups, including an ester, an ether, and a silyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate typically involves multiple steps:

    Formation of the Octahydroindene Core: This step involves the cyclization of a suitable precursor to form the octahydroindene structure.

    Introduction of the Silyl Ether Group: The tert-butyl(dimethyl)silyl group is introduced using a silylation reagent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.

    Esterification: The ester group is introduced through a reaction with ethyl alcohol and an appropriate acid catalyst.

    Formation of the Ether Linkage: The ether linkage is formed by reacting the intermediate with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the ester or other functional groups.

    Substitution: The silyl ether group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biochemical pathways and interactions.

    Medicine: Could be explored for its potential therapeutic properties.

    Industry: May be used in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate: Similar structure but lacks the silyl ether group.

    Ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-methoxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate: Similar structure with a methoxy group instead of the silyl ether.

Uniqueness

The presence of the tert-butyl(dimethyl)silyl group in ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate makes it unique. This group can influence the compound’s reactivity, stability, and interactions with other molecules.

Biological Activity

Ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its intricate molecular structure includes a prop-2-enoate group linked to a substituted indene derivative, notably featuring a tert-butyl(dimethyl)silyl ether. This article explores the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₄₁H₆₉O₅Si with a molecular weight of 645.16 g/mol. The compound's structural complexity is illustrated in the following table:

Component Description
Core Structure Indene derivative
Functional Groups Prop-2-enoate and silyl ether
Molecular Weight 645.16 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with various biological receptors influencing cellular signaling pathways.
  • Antioxidant Activity : Potential to scavenge free radicals contributing to oxidative stress reduction.

Pharmacological Studies

Research indicates that compounds structurally similar to ethyl (E)-3-[(1S)-1...] exhibit diverse biological activities:

Study Findings
Synthesis and evaluation of analogsShowed promising anti-inflammatory effects .
Binding affinity studiesIndicated potential as an enzyme inhibitor.

Case Study 1: Anti-inflammatory Properties

A study conducted on related compounds demonstrated significant anti-inflammatory effects in vitro and in vivo. The structural modifications similar to those found in ethyl (E)-3-[(1S)-1...] enhanced the efficacy against inflammatory markers.

Case Study 2: Anticancer Activity

Another investigation highlighted the anticancer potential of similar indene derivatives. The study reported that these compounds induced apoptosis in cancer cell lines through receptor-mediated pathways.

Properties

CAS No.

192573-34-5

Molecular Formula

C23H42O4Si

Molecular Weight

410.7 g/mol

IUPAC Name

ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate

InChI

InChI=1S/C23H42O4Si/c1-9-25-21(24)14-16-26-17(2)18-12-13-19-20(11-10-15-23(18,19)6)27-28(7,8)22(3,4)5/h14,16-20H,9-13,15H2,1-8H3/b16-14+/t17-,18+,19-,20-,23+/m0/s1

InChI Key

JIDFJCOUEMLAMM-XVUKPCEWSA-N

Isomeric SMILES

CCOC(=O)/C=C/O[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CCOC(=O)C=COC(C)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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